1-chloro-5-methoxypentan-2-one
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Overview
Description
1-Chloro-5-methoxypentan-2-one is an organic compound with the molecular formula C6H11ClO2 It is a chlorinated ketone with a methoxy group attached to the pentane chain
Synthetic Routes and Reaction Conditions:
Chlorination of 5-methoxypentan-2-one: One common method involves the chlorination of 5-methoxypentan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions.
Hydrochlorination of 5-methoxypent-2-en-1-ol: Another method involves the hydrochlorination of 5-methoxypent-2-en-1-ol in the presence of a catalyst such as zinc chloride.
Industrial Production Methods:
Ketalization and Hydrogenation: The industrial production often involves the ketalization of levulinic acid ester with ethylene glycol, followed by catalytic hydrogenation and subsequent reaction with hydrochloric acid.
Selective Chlorination: Another industrial method includes the selective chlorination of 1-methylcyclobutanol with calcium hypochlorite, followed by decomposition of the hypochlorite in the presence of iron(II) salts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
1-Chloro-5-methoxypentan-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical agents, including antibacterial and antiviral drugs.
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Material Science: It is used in the preparation of specialty polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-5-methoxypentan-2-one involves its reactivity due to the presence of both the chlorine and methoxy groups. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can stabilize intermediates through resonance. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application.
Comparison with Similar Compounds
1-Chloro-5-methoxy-2-pentene: This compound has a similar structure but with a double bond, making it more reactive in certain conditions.
5-Chloro-2-pentanone: Lacks the methoxy group, making it less versatile in some synthetic applications.
5-Methoxypentan-2-one: Lacks the chlorine atom, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-Chloro-5-methoxypentan-2-one is unique due to the presence of both the chlorine and methoxy groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
1378468-20-2 |
---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
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